N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique combination of a furan moiety and a phenanthridine derivative, which may impart distinct chemical and biological properties. The presence of the sulfanyl group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be synthesized through various chemical methods, utilizing readily available precursors and reagents. The synthesis typically involves the formation of the phenanthridine core, followed by the introduction of the furan and sulfanyl groups.
N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide is classified under:
The synthesis of N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide can be approached through several synthetic routes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound.
The molecular structure of N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide can be represented by its molecular formula:
Property | Data |
---|---|
Molecular Formula | C22H18N2OS |
Molecular Weight | 358.5 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide |
InChI | InChI=1S/C22H18N2OS/c25... |
InChI Key | PIWIEBUOKQXRIL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=CC=CC=C42 |
The compound's structure features a furan ring attached via a methylene group to an acetamide group, along with a phenanthridine moiety linked through a sulfanyl group. These structural elements contribute to its potential reactivity and biological activity.
N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide can undergo several chemical reactions:
The ability to undergo these reactions makes N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide a versatile intermediate for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide is not fully elucidated but is likely related to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may exhibit anticancer or antimicrobial properties due to their ability to interfere with cellular processes or bind selectively to target proteins.
The physical properties of N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide include:
Chemical properties include:
The compound's stability and reactivity profile can be assessed through various analytical methods, including thermal analysis and chromatography techniques.
N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide has potential applications in scientific research, particularly in:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4